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Compound of Interest

Compound Name: 1-propyl-1H-benzimidazole-2-thiol

Cat. No.: B181849 Get Quote

For Researchers, Scientists, and Drug Development Professionals

The benzimidazole scaffold is a cornerstone in medicinal chemistry, with its derivatives

exhibiting a wide spectrum of pharmacological activities.[1] Among these, N-alkyl

benzimidazole-2-thiols have garnered significant attention for their therapeutic potential. This

guide provides a comparative analysis of their structure-activity relationships (SAR), focusing

on antimicrobial, anticancer, anti-inflammatory, and anti-diabetic properties. The information is

presented to aid in the rational design of more potent and selective therapeutic agents.

Comparative Biological Activities
The biological activity of N-alkyl benzimidazole-2-thiols is significantly influenced by the nature

and size of the alkyl substituent at the N-1 position of the benzimidazole ring. The following

tables summarize the quantitative data from various studies, highlighting these relationships.

Antimicrobial Activity
N-alkylated benzimidazole derivatives have shown promising activity against a range of

bacterial and fungal pathogens.[2][3] The length and branching of the N-alkyl chain, as well as

the presence of other substituents on the benzimidazole core or the thiol group, play a crucial

role in determining the antimicrobial potency.
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Compound/Substit
uent

Target Organism MIC (µg/mL) Reference

N-methyl-2-

(benzylthio)methyl-

1H-benzimidazole

Escherichia coli >290 [4]

N-ethyl-2-

(benzylthio)methyl-

1H-benzimidazole

Escherichia coli 140-290 [4]

N-propyl-2-

(benzylthio)methyl-

1H-benzimidazole

Escherichia coli 140-290 [4]

N-butyl-2-

(benzylthio)methyl-

1H-benzimidazole

Escherichia coli 140-290 [4]

N-benzyl-2-

(benzylthio)methyl-

1H-benzimidazole

Escherichia coli 140-290 [4]

N-methyl-2-

(benzylthio)methyl-

1H-benzimidazole

Staphylococcus

aureus
>290 [4]

N-ethyl-2-

(benzylthio)methyl-

1H-benzimidazole

Staphylococcus

aureus
140-290 [4]

N-propyl-2-

(benzylthio)methyl-

1H-benzimidazole

Staphylococcus

aureus
140-290 [4]

N-butyl-2-

(benzylthio)methyl-

1H-benzimidazole

Staphylococcus

aureus
140-290 [4]

N-benzyl-2-

(benzylthio)methyl-

1H-benzimidazole

Staphylococcus

aureus
140-290 [4]
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MIC: Minimum Inhibitory Concentration

Anticancer Activity
Several N-alkyl benzimidazole derivatives have demonstrated significant cytotoxic effects

against various cancer cell lines.[5][6] The SAR studies in this area are focused on optimizing

the substituents to enhance potency and selectivity for cancer cells.

Compound/Substit
uent

Cell Line IC50 (µM) Reference

2-(Aryl amino)methyl-

benzimidazole

derivative

HepG-2 (Liver

Cancer)
Potent Activity [7]

2-(Aryl amino)methyl-

benzimidazole

derivative

HCT-116 (Colon

Cancer)
Potent Activity [7]

2-(Aryl amino)methyl-

benzimidazole

derivative

MCF-7 (Breast

Cancer)
Potent Activity [7]

Benzimidazole-

benzamide derivative

15

HCT116 (Colon

Cancer)
Significant Activity [1]

Benzimidazole-

benzamide derivative

16

HCT116 (Colon

Cancer)
Significant Activity [1]

IC50: Half-maximal inhibitory concentration

Anti-inflammatory Activity
The anti-inflammatory potential of N-alkyl benzimidazoles is an emerging area of research.[8]

[9] Modifications at the N-1 and C-2 positions of the benzimidazole ring have been shown to

modulate their activity against inflammatory targets.[8][9]
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Compound/Substit
uent

Assay/Target Activity Reference

1-[1H-benzimidazol-1-

yl(phenyl)methyl]-5-

methyl-2-phenyl-1,2-

dihydro-3H-pyrazol-3-

one

Carrageenan-induced

paw edema

75.0% reduction in

edema
[8]

Benzimidazole with

acetamide moiety at

N-benzyl group

Bradykinin B1

receptor antagonist
IC50 = 15 nM [8]

Chloroimidazole

derivative

Bradykinin B1

receptor antagonist
IC50 = 0.3 nM [8]

Anti-diabetic Activity (α-Glucosidase Inhibition)
Certain benzimidazole-2-thiol derivatives have shown potent α-glucosidase inhibitory activity,

suggesting their potential in the management of type 2 diabetes.[10][11]
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Compound/Substit
uent

Target IC50 (µM) Reference

5-((4-hydroxy-3-

methoxybenzylidene)a

mino)-1H-

benzo[d]imidazole-2-

thiol (7i)

α-glucosidase 0.64 ± 0.05 [10]

5-((4-

(dimethylamino)benzyl

idene)amino)-1H-

benzo[d]imidazole-2-

thiol (7d)

α-glucosidase 5.34 ± 0.16 [10]

5-((4-

hydroxybenzylidene)a

mino)-1H-

benzo[d]imidazole-2-

thiol (7f)

α-glucosidase 6.46 ± 0.30 [10]

Acarbose (Standard) α-glucosidase 873.34 ± 1.21 [10]

Experimental Protocols
Detailed methodologies are crucial for the reproducibility and validation of scientific findings.

Below are the protocols for key experiments cited in this guide.

Antimicrobial Susceptibility Testing (Broth Microdilution
Method)

Preparation of Inoculum: Bacterial strains are grown on nutrient agar plates. A few colonies

are then transferred to sterile saline to achieve a turbidity equivalent to the 0.5 McFarland

standard. This suspension is further diluted to obtain a final inoculum of approximately 5 x

10^5 CFU/mL in the test wells.

Preparation of Compounds: The synthesized N-alkyl benzimidazole-2-thiols are dissolved in

a suitable solvent (e.g., DMSO) to prepare stock solutions.[12] Serial two-fold dilutions are
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then made in Mueller-Hinton broth in 96-well microtiter plates.

Incubation: Each well is inoculated with the prepared bacterial suspension. The plates are

incubated at 37°C for 18-24 hours.

Determination of MIC: The Minimum Inhibitory Concentration (MIC) is determined as the

lowest concentration of the compound that completely inhibits visible bacterial growth.

Ciprofloxacin is often used as a standard reference drug.[13]

In Vitro Cytotoxicity Assay (MTT Assay)
Cell Seeding: Human cancer cell lines (e.g., HepG2, HCT-116, MCF-7) are seeded in 96-

well plates at a density of 5,000-10,000 cells per well and allowed to attach overnight.

Compound Treatment: The cells are treated with various concentrations of the N-alkyl

benzimidazole derivatives for a specified period (e.g., 48 or 72 hours).

MTT Addition: After the incubation period, MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-

diphenyltetrazolium bromide) solution is added to each well and incubated for another 2-4

hours.

Formazan Solubilization: The medium is removed, and the formazan crystals formed by

viable cells are dissolved in a solubilization solution (e.g., DMSO).

Absorbance Measurement: The absorbance is measured at a specific wavelength (e.g., 570

nm) using a microplate reader. The IC50 value, the concentration of the compound that

inhibits cell growth by 50%, is then calculated.

α-Glucosidase Inhibition Assay
Enzyme and Substrate Preparation: A solution of α-glucosidase from Saccharomyces

cerevisiae and a solution of the substrate, p-nitrophenyl-α-D-glucopyranoside (pNPG), are

prepared in a suitable buffer (e.g., phosphate buffer, pH 6.8).

Assay Procedure: The test compounds are pre-incubated with the α-glucosidase solution in

a 96-well plate for a short period. The reaction is then initiated by adding the pNPG solution.
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Incubation and Measurement: The reaction mixture is incubated at 37°C. The amount of p-

nitrophenol released is measured spectrophotometrically at 405 nm.

Calculation of Inhibition: The percentage of inhibition is calculated by comparing the

absorbance of the test samples with that of the control (containing no inhibitor). The IC50

value is determined from the dose-response curve. Acarbose is commonly used as a positive

control.[10]

Visualizing Synthesis and Workflow
To better understand the relationships and processes involved in the study of N-alkyl

benzimidazole-2-thiols, the following diagrams illustrate key workflows.

General Synthesis of N-Alkyl Benzimidazole-2-thiols

Step 1: Benzimidazole-2-thiol Synthesis

Step 2: N-Alkylation

o-Phenylenediamine

Benzimidazole-2-thiol

Reaction

Carbon Disulfide (CS2)

N-Alkyl Benzimidazole-2-thiol

Reaction

Alkyl Halide (R-X) Base (e.g., K2CO3)

Click to download full resolution via product page

Caption: General synthetic pathway for N-alkyl benzimidazole-2-thiols.
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In Vitro Antimicrobial Activity Workflow

Synthesized N-Alkyl Benzimidazole-2-thiols

Prepare Serial Dilutions

Inoculate Microtiter Plates

Prepare Bacterial Inoculum

Incubate at 37°C

Observe for Growth Inhibition

Determine MIC

Click to download full resolution via product page

Caption: Workflow for determining antimicrobial activity.

In conclusion, the N-alkyl benzimidazole-2-thiol scaffold represents a versatile platform for the

development of novel therapeutic agents. The presented data and protocols offer a valuable

resource for researchers aiming to further explore and optimize the pharmacological properties

of this promising class of compounds. The structure-activity relationships highlighted herein
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underscore the importance of systematic structural modifications in the quest for more effective

and safer drugs.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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[https://www.benchchem.com/product/b181849#structure-activity-relationship-of-n-alkyl-
benzimidazole-2-thiols]

Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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